molecular formula C7H15N B2496701 3,3-Dimethylcyclopentan-1-amine CAS No. 207907-68-4

3,3-Dimethylcyclopentan-1-amine

Cat. No. B2496701
CAS RN: 207907-68-4
M. Wt: 113.204
InChI Key: LSRWLFSMCCKSJA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentan-1-amine is a chemical compound with the molecular formula C7H15N . It has a molecular weight of 113.2 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of amines like 3,3-Dimethylcyclopentan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the SN2 reactions of alkyl halides with ammonia and other amines . A more specific synthesis route for cyclopentane-1,3-diamine, a related compound, involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by several other steps .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclopentan-1-amine is 1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 . This indicates that the compound consists of a cyclopentane ring with two methyl groups (CH3) attached to the third carbon atom and an amine group (NH2) attached to the first carbon atom.


Chemical Reactions Analysis

Amines like 3,3-Dimethylcyclopentan-1-amine can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also participate in nucleophilic substitution reactions with alkyl halides .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 113.2 . The compound’s InChI code is 1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 .

Mechanism of Action

The mechanism of action of amines like 3,3-Dimethylcyclopentan-1-amine typically involves the lone pair of electrons on the nitrogen atom. This lone pair can be attracted towards a positively charged carbon atom in another molecule, leading to the formation of a new bond .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225, H302, H314, and H335 . These indicate that the compound is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,3-dimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWLFSMCCKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclopentan-1-amine

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